molecular formula C24H17ClF3NO4 B607292 ELQ-300 CAS No. 1354745-52-0

ELQ-300

Katalognummer: B607292
CAS-Nummer: 1354745-52-0
Molekulargewicht: 475.8 g/mol
InChI-Schlüssel: WZDNKHCQIZRDKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Reaction Sequence:

  • Ullmann Reaction : Forms the β-keto ester intermediate using Cu catalysis.
  • Conrad-Limpach Cyclization : Reacts the β-keto ester with 4-chloro-3-iodoaniline at 230°C to yield the quinolone scaffold.
  • Deprotection : Removes the 4-O-ethyl group using HBr in acetic acid.

Optimized Conditions :

  • Yields 57.1% at 50 g scale
  • Avoids palladium catalysts and chromatographic purification

Prodrug Derivatization via Alkoxycarbonate Esterification

This compound’s poor solubility is addressed through prodrug synthesis. Key reactions include:

Alkoxycarbonate Ester Formation (ELQ-330/331/387)

General Protocol :

  • Reactants : this compound, chloromethyl alkoxycarbonate esters (e.g., ethyl, isopropyl)
  • Conditions :
    • K₂CO₃/TBAI in DMF at 60°C
    • 2–72 hr reaction time
  • Yields : 54–72% after purification

Key Data :

ProdrugMelting Point (°C)Solubility ImprovementBioactivity Retention
This compound312–314LowBaseline
ELQ-33099.7–99.912× higherPartial
ELQ-331102–10318× higherFull

Ethyl Carbonate Prodrug (ELQ-337)

Synthesis :

  • Reactants : this compound, ethyl chloroformate
  • Conditions : NaH/THF at 60°C (5 min reaction)
  • Yield : 92%
  • Mechanism : 4-O-carbamate formation disrupts crystallinity (melting point: 160°C vs. 314°C for this compound)

Metabolic Reactivation of Prodrugs

Prodrugs revert to this compound via enzymatic hydrolysis:

In Vitro Stability (Human Liver Microsomes) :

ProdrugHalf-Life (min)Clearance (μl/min/mg)
ELQ-3313818.4
Midazolam (Control)2.6267

Key Finding :

  • ELQ-331 converts quantitatively to this compound in plasma, enabling sustained antimalarial activity .

Hydrolytic Stability

  • pH 7.4 Buffer : ELQ-337 remains stable (>95% intact after 24 hr).
  • Plasma : Rapid conversion to this compound (t₁/₂ = 15 min in mouse plasma) .

Thermal Stability

  • This compound decomposes at 314°C, while prodrugs melt at 99–160°C without decomposition .

Comparative Reactivity in Structural Analogs

Suzuki-Miyaura Coupling Challenges :

  • Original route used 3-iodo-4(1H)-quinolone intermediates for aryl coupling.
  • Issues:
    • Poor solubility of quinolones in organic solvents
    • Side reactions (e.g., N-ethylation, iodo reduction)
  • Solution : Switched to Ullmann/Conrad-Limpach route to avoid Pd-catalyzed steps .

Wissenschaftliche Forschungsanwendungen

Targeting Multiple Life Cycle Stages

ELQ-300 is effective against multiple stages of the malaria parasite, including:

  • Liver stages : Inhibits the development of liver-stage parasites, thus preventing subsequent blood-stage infections.
  • Blood stages : Acts on asexual blood stages, which are responsible for the clinical manifestations of malaria.
  • Transmission stages : Targets sexual forms (gametocytes) and zygotes, crucial for transmission to mosquitoes, thereby interrupting the malaria lifecycle.

Prodrug Development for Enhanced Bioavailability

Given this compound's limitations in aqueous solubility and oral bioavailability, several prodrugs have been developed to enhance its delivery:

  • ELQ-331 : A bioreversible alkoxycarbonate ester prodrug that has demonstrated improved pharmacokinetics. In murine models, it achieved significant serum concentrations and provided single-dose cures at low dosages (3 mg/kg) without recrudescence of parasites .
Prodrug Cmax (μM) Dose (mg/kg) Efficacy
This compoundLimitedVariesEffective but requires multiple doses
ELQ-3315.93Single-dose cure achieved

Synergistic Combination Therapy

This compound has been studied in combination with other antimalarials like atovaquone. This combination has shown synergistic effects, enhancing overall efficacy and reducing the potential for resistance development. In studies, a combined dose of 1 mg/kg was curative in murine models .

Case Study 1: Efficacy in Murine Models

In preclinical studies involving mice infected with Plasmodium falciparum, this compound demonstrated high efficacy across all life stages of the parasite. The compound was able to provide complete protection against liver and bloodstream infections when administered prior to exposure to infectious sporozoites .

Case Study 2: Prodrug Performance

Research on ELQ-331 indicated that this prodrug significantly enhances the bioavailability of this compound. After administration, ELQ-331 was converted to this compound within the body, allowing for effective treatment even at lower doses than required for this compound alone . This finding supports the viability of prodrug strategies in overcoming pharmacokinetic limitations.

Wirkmechanismus

ELQ-300 exerts its effects by inhibiting the mitochondrial cytochrome bc1 complex (complex III in the electron transport chain). This inhibition disrupts the electron transport chain, leading to a collapse in mitochondrial membrane potential and ultimately causing cell death. This mechanism is similar to that of strobilurins, potent fungicides .

Biologische Aktivität

ELQ-300 is a potent antimalarial compound belonging to a novel class of 4(1H)-quinolone-based drugs. It has shown significant biological activity against various stages of the Plasmodium lifecycle, specifically targeting both blood and liver stages of Plasmodium falciparum and Plasmodium vivax, as well as the transmission stages crucial for malaria propagation.

This compound functions primarily by inhibiting the cytochrome bc1 complex, specifically at the quinone reductase (Qi) site. This mechanism is distinct from other antimalarials like atovaquone, which targets the quinol oxidase (Qo) site. This specificity allows this compound to maintain efficacy against drug-resistant strains of P. falciparum, including those with mutations that confer resistance to atovaquone .

Efficacy Against Malaria

In vitro Studies:

  • This compound demonstrated potent activity against various strains of P. falciparum, with effective concentrations (EC50) measured at approximately 14.9 nM for P. falciparum and 17.9 nM for P. vivax field isolates .
  • In comparison to atovaquone, this compound exhibited a unique cumulative dosing effect that effectively blocked recrudescence in high-parasitemia models, highlighting its potential as a single-dose treatment option .

In vivo Studies:

  • In murine models, this compound was tested in combination with atovaquone, showing a synergistic effect that enhanced efficacy against malaria infections. The combination therapy was curative with a single combined dose of 1 mg/kg body weight, outperforming traditional therapies .
  • The compound has been shown to be effective even in acute infection models where it prevented recrudescence when administered over multiple days .

Safety and Selectivity

This compound has demonstrated an excellent selectivity index in various assays, indicating low cytotoxicity towards mammalian cell lines. It does not inhibit ATP production in these cells, which suggests a favorable safety profile for potential clinical applications .

Pharmacokinetics

Despite its promising biological activity, this compound faces challenges related to its physicochemical properties, such as poor aqueous solubility and high crystallinity, which limit absorption and overall bioavailability. To address these issues, prodrugs like ELQ-331 have been developed, which enhance delivery and allow for single-dose cures in animal models .

Comparative Activity Data

The following table summarizes key findings on the biological activity of this compound compared to other antimalarials:

Compound Target EC50 (nM) Stage Efficacy Resistance Profile
This compound Cytochrome bc1 complex (Qi site)14.9 (P. falciparum)
17.9 (P. vivax)
Blood, liver, transmission stagesActive against resistant strains
Atovaquone Cytochrome bc1 complex (Qo site)Varies by strainBlood stagesResistance common
Combination (this compound + Atovaquone) Dual-site inhibition1 mg/kg combined doseEnhanced efficacy in acute infectionsEffective against resistant strains

Case Studies

Recent studies have highlighted the effectiveness of this compound in treating malaria infections in animal models:

  • Murine Model Study : In a suppressive test, mice infected with P. yoelii were treated with either this compound or atovaquone alone or in combination. The combination therapy showed significantly lower ED50 values compared to monotherapies, indicating enhanced potency .
  • Acute Infection Model : Mice treated with this compound displayed effective prevention of recrudescence compared to those treated with atovaquone or proguanil alone, demonstrating its potential for use in acute malaria cases .

Eigenschaften

IUPAC Name

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDNKHCQIZRDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045320
Record name 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354745-52-0
Record name ELQ-300
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354745520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELQ-300
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRC5YE92RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-4-ethoxy-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinoline (1.16 g, 2.30 mmol) in acetic acid (10 ml) was added a 50% aqueous hydrobromic acid solution (5 ml). The reaction mixture was stirred 24 hours at 90° C., cooled and concentrated in vacuo. The resulting residue was resuspended in water, neutralized with 2 N NaOH and filtered. The collected solid was triturated with dichloromethane and filtered to provide 923 mg 6-chloro-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy) phenyl) quinolin-4(1H)-one (84% yield) as a white powder. 1H NMR (400 MHz, CDCl3) δ 11.97 (s, 1H), 8.05 (s, 1H), 7.42 (d, J=8.7 Hz, 2H), 7.29 (d, J=8.3 Hz, 2H), 7.17 (d, J=8.3 Hz, 2H), 7.12 (s, 1H), 7.08 (d, J=8.7 Hz, 2H), 3.97 (s, 3H), 2.26 (s, 3H). HRMS (EI+) m/z for C24H17ClF3NO4: calculated 475.0798, found 475.0801.
Name
6-chloro-4-ethoxy-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinoline
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ELQ-300
Reactant of Route 2
Reactant of Route 2
ELQ-300
Reactant of Route 3
Reactant of Route 3
ELQ-300
Reactant of Route 4
Reactant of Route 4
ELQ-300
Reactant of Route 5
Reactant of Route 5
ELQ-300
Reactant of Route 6
Reactant of Route 6
ELQ-300

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.